8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

regioselectivity Friedel‑Crafts acylation blocking group strategy

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS 16035-97-5) is a bicyclic β-ketocarboxylic acid featuring a methoxy group at the ortho (8-) position of the fused cyclohexanone ring. This compound belongs to the tetralone-3-carboxylic acid class and serves as a chiral-aware synthetic intermediate with a defined acid labile proton, enabling decarboxylative and cyclization chemistries that are inaccessible to its regioisomeric counterparts.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 16035-97-5
Cat. No. B172877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
CAS16035-97-5
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(CC2=O)C(=O)O
InChIInChI=1S/C12H12O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-4,7H,5-6H2,1H3,(H,14,15)
InChIKeyLSQIHMSZPPGOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS 16035-97-5): Procurement-Ready Overview of a Structurally Unique Tetralone Carboxylic Acid Building Block


8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS 16035-97-5) is a bicyclic β-ketocarboxylic acid featuring a methoxy group at the ortho (8-) position of the fused cyclohexanone ring. This compound belongs to the tetralone-3-carboxylic acid class and serves as a chiral-aware synthetic intermediate with a defined acid labile proton, enabling decarboxylative and cyclization chemistries that are inaccessible to its regioisomeric counterparts. Its structural identity has been confirmed by standard IUPAC nomenclature, canonical SMILES, and InChI fingerprint, and it is supplied with a typical purity of 98% from established chemical vendors .

Why Generic Substitution Fails for 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid and Its Regioisomers


The 8-methoxy substitution pattern forces a thermodynamically disfavored cyclization geometry that generic tetralone carboxylic acids cannot replicate. During Friedel-Crafts strategies, the para‑position to the methoxy group is strongly preferred, leading exclusively to the 6‑methoxy isomer unless a blocking group is installed . Consequently, 8‑methoxy‑1‑tetralone—the de‑carboxylated core of this compound—is not commercially available, in stark contrast to the 5‑, 6‑, and 7‑methoxy analogues [1]. This intrinsic synthetic barrier means that simply substituting a cheaper or more abundant 6‑ or 7‑methoxy tetralone carboxylic acid will deliver a different regiochemical scaffold, altering the vector of subsequent functionalization and invalidating structure‑activity and patent‑driven research programs.

Product‑Specific Quantitative Differentiation Evidence for 8‑Methoxy‑4‑oxo‑1,2,3,4‑tetrahydro‑naphthalene‑2‑carboxylic acid


Regiochemical cyclization outcome: 6‑methoxy‑1‑tetralone versus 8‑methoxy‑1‑tetralone

Under identical Friedel‑Crafts acylation conditions, the para‑position relative to the methoxy group is thermodynamically dominant; cyclization of methyl 4‑(2‑methoxyphenyl)butyrate lacking a blocking substituent gives 6‑methoxy‑1‑tetralone as the sole product. Only when a bromine atom is placed at the C4 position of the phenyl ring (the position para to the methoxy group) is the ortho‑cyclization pathway opened, yielding the 8‑methoxy‑1‑tetralone scaffold. This demonstrates that the 8‑methoxy regioisomer is kinetically accessible only through a deliberate synthetic intervention .

regioselectivity Friedel‑Crafts acylation blocking group strategy

Step‑count and yield for accessing the 8‑methoxy‑1‑tetralone scaffold from the common 5‑methoxy analog

When the commercially abundant 5‑methoxy‑1‑tetralone is converted to 8‑methoxy‑1‑tetralone, a three‑step sequence (benzoylation, oxidation, alkaline hydrolysis) generates a 4‑hydroxy‑8‑methoxy‑1‑tetralone intermediate. Subsequent tosylation and reductive detosylation with sodium cyanoborohydride affords a tetraol in 45% yield, which upon Jones oxidation gives 8‑methoxy‑1‑tetralone in 87% yield . Alternatively, the ketotosylate can be treated with Zn/NaI to directly deliver 8‑methoxy‑1‑tetralone in 22% yield . These multi‑step transformations underscore the synthetic premium of the 8‑methoxy scaffold relative to the 5‑methoxy starting material.

synthetic efficiency multi-step yield protected group manipulation

Commercial availability contrast between 8‑methoxy and 5‑/6‑/7‑methoxy tetralone analogues

A survey of the tetralone building‑block market reveals that 5‑methoxy‑, 6‑methoxy‑, and 7‑methoxy‑1‑tetralone are all sold by multiple vendors, whereas 8‑methoxy‑1‑tetralone is categorically not commercially available [1]. The carboxylic acid derivative 8‑methoxy‑4‑oxo‑1,2,3,4‑tetrahydro‑naphthalene‑2‑carboxylic acid is therefore the only commercially listed form that carries the 8‑methoxy pattern and a handle for decarboxylative or Curtius‑based elaboration.

supply chain building block availability procurement risk

Enantioselective decarboxylative protonation of tetralone‑derived β‑ketocarboxylic acids

Tetralone‑derived β‑ketocarboxylic acids, including the parent class of 8‑methoxy‑4‑oxo‑1,2,3,4‑tetrahydro‑naphthalene‑2‑carboxylic acid, undergo organocatalytic decarboxylative protonation with a chiral primary amine catalyst to afford α‑chiral ketones. The method has achieved up to 89% enantiomeric excess (ee) in the decarboxylation step and 88% ee for the corresponding deuteration [1]. This platform enables the conversion of the racemic procured acid into enantioenriched 8‑methoxy‑1‑tetralone, a transformation that is not straightforward for non‑carboxylic acid tetralones.

asymmetric synthesis decarboxylative protonation enantiomeric excess

Validated role as the key intermediate for 8‑OH‑DPAT (5‑HT1A agonist) synthesis

A published and widely cited synthesis of 8‑hydroxy‑2‑(di‑n‑propylamino)tetralin (8‑OH‑DPAT), the prototypical 5‑HT1A agonist, relies on the Curtius degradation of a tetralin carboxylic acid that is prepared from (2‑methoxybenzyl)succinic acid via Friedel‑Crafts cyclization . The cyclized product is 8‑methoxy‑4‑oxo‑1,2,3,4‑tetrahydro‑naphthalene‑2‑carboxylic acid itself, establishing this compound as the credentialed gate‑intermediate to a gold‑standard pharmacological tool compound. No alternative regioisomeric carboxylic acid (6‑ or 7‑methoxy) has been shown to produce a bioactive 5‑HT1A agonist in the same synthetic sequence.

Curtius degradation serotonin receptor medicinal chemistry

High‑Impact Research and Industrial Application Scenarios for 8‑Methoxy‑4‑oxo‑1,2,3,4‑tetrahydro‑naphthalene‑2‑carboxylic acid


Medicinal Chemistry: Synthesis of 5‑HT1A Serotonin Receptor Ligands

The compound serves as the immediate precursor for 8‑OH‑DPAT, the gold‑standard radioligand and reference agonist for the 5‑HT1A serotonin receptor. The Curtius degradation of the carboxylic acid group installs the requisite amine functionality while preserving the critical 8‑methoxy substitution pattern that ensures receptor binding. Groups working on CNS‑penetrant serotonergic agents use this intermediate to avoid multi‑step de‑novo construction of the 8‑oxygenated tetralin core .

Oncology Drug Discovery: Accessing the ARQ‑501 / β‑Lapachone Pharmacophore

8‑Methoxy‑1‑tetralone, generated by decarboxylation of the title compound, is a recognized entry point for the synthesis of ARQ‑501, a clinical‑stage anticancer agent derived from β‑lapachone. Because 8‑methoxy‑1‑tetralone is not commercially available, the carboxylic acid represents the only reliable supply chain for programs exploring topoisomerase‑targeted and redox‑cycling anticancer mechanisms [1].

Asymmetric Synthesis: Generation of Enantioenriched α‑Substituted Tetralones

The β‑ketocarboxylic acid motif allows enantioselective decarboxylative protonation, providing direct access to chiral, non‑racemic 8‑methoxy‑1‑tetralone derivatives with up to 89% ee [2]. This capability is absent in non‑acid tetralone analogs and enables medicinal chemists to explore the stereo‑structure‑activity relationships of hydrogenated naphthalene cores without resorting to costly chiral chromatography or resolution.

Natural Product Total Synthesis: Diterpene and Sesquiterpene Frameworks

The 8‑methoxy substitution pattern is embedded in several biologically active natural products. Because 8‑methoxy‑1‑tetralone is not commercially available, total synthesis efforts rely on this carboxylic acid for rapid assembly of the correct methoxy‑regioisomer required for the skeletal construction of terpenoids, polyketide mimics, and related complex architectures [1].

Quote Request

Request a Quote for 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.